molecular formula C21H15NO B11095515 N-(3-ethynylphenyl)biphenyl-4-carboxamide

N-(3-ethynylphenyl)biphenyl-4-carboxamide

Cat. No.: B11095515
M. Wt: 297.3 g/mol
InChI Key: BVVCUAZKNGDZLW-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)biphenyl-4-carboxamide: is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a biphenyl structure through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)biphenyl-4-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of biphenyl-4-carboxylic acid with 3-ethynylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-ethynylphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-ethynylphenyl)biphenyl-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can influence the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Uniqueness: N-(3-ethynylphenyl)biphenyl-4-carboxamide is unique due to its specific structural features, such as the ethynyl group and biphenyl backbone. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

N-(3-ethynylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H15NO/c1-2-16-7-6-10-20(15-16)22-21(23)19-13-11-18(12-14-19)17-8-4-3-5-9-17/h1,3-15H,(H,22,23)

InChI Key

BVVCUAZKNGDZLW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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